molecular formula C11H21NO8S B1438546 N-D-Gluconoyl L-methionate CAS No. 94231-87-5

N-D-Gluconoyl L-methionate

Cat. No.: B1438546
CAS No.: 94231-87-5
M. Wt: 327.35 g/mol
InChI Key: IJIGIXPOPAELGH-JTPBWFLFSA-N
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Description

“N-D-Gluconoyl L-methionate” is a chemical compound with the CAS number 94231-87-5 . It is a natural amino acid with the chemical formula C10H19NO8S.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H20NO8S. Its molecular weight is 326.35 g/mol. More detailed structural information can be found on various chemical databases .

Scientific Research Applications

1. N-terminal Gluconoylation in Recombinant Proteins

N-D-Gluconoyl L-methionate might be involved in N-terminal gluconoylation, a modification observed in recombinant proteins, particularly those with an N-terminal histidine-tag, expressed in Escherichia coli. This post-translational modification, studied using mass spectrometry and NMR, shows that gluconoylation can hydrolyze over time, leading to the disappearance of the gluconoyl signals and appearance of gluconate signals in NMR measurements. These findings are crucial for identifying gluconoylation in recombinant proteins, especially when isotopically labeled (Schweida et al., 2019).

2. Glutathione Synthesis and Metabolism

This compound may play a role in glutathione metabolism. Glutathione, synthesized from glutamate, cysteine, and glycine, is critical in antioxidant defense, nutrient metabolism, and regulation of various cellular events. Adequate protein nutrition is vital for maintaining glutathione homeostasis. Compounds like N-acetyl-cysteine and L-2-oxothiazolidine-4-carboxylate can act as effective cysteine precursors for tissue glutathione synthesis. Glutathione deficiency contributes significantly to oxidative stress associated with numerous diseases, highlighting the importance of understanding glutathione metabolism for health improvement strategies (Wu et al., 2004).

3. Methionine Dependency in Tumor Cells

This compound could be associated with the role of methionine in tumor cells. Methionine dependency is a characteristic of many types of cancer cells, which leads to apoptosis due to methionine limitation. Methionine also plays a crucial role in gene activation and inactivation through hypermethylation and/or hypomethylation. L-Methionine's importance in cancer therapy is also highlighted by its role in the development of cancer cells and its potential use in targeted cancer treatments, such as fusion proteins specific to cancer cells (Sharma et al., 2014).

4. Protective Effects of L-Methionine

This compound might be implicated in the protective effects of L-methionine against oxidative stress and mitochondrial dysfunction. L-methionine is shown to counteract 6-hydroxydopamine-induced injury in an in vitro model of Parkinson’s disease. It suggests that an L-methionine-enriched diet could be beneficial in protecting neurons from oxidative imbalance and mitochondrial dysfunction, potentially preventing the progression of neurodegenerative processes (Catanesi et al., 2021).

Safety and Hazards

The safety data sheets (SDS) of “N-D-Gluconoyl L-methionate” can be found on various chemical databases . These sheets provide information about the hazards and safety measures associated with this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-D-Gluconoyl L-methionate involves the reaction of D-glucuronic acid with L-methionine followed by esterification with methanol and subsequent reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "D-glucuronic acid", "L-methionine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "D-glucuronic acid is reacted with L-methionine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-D-glucuronoyl L-methionine.", "The intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form N-D-Gluconoyl L-methionine methyl ester.", "The final step involves the hydrolysis of the methyl ester using hydrochloric acid to form the desired product, N-D-Gluconoyl L-methionate." ] }

CAS No.

94231-87-5

Molecular Formula

C11H21NO8S

Molecular Weight

327.35 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/t5-,6+,7+,8-,9+/m0/s1

InChI Key

IJIGIXPOPAELGH-JTPBWFLFSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

94231-87-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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